N-(3-(benzo[d][1,3]dioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl)furan-2-carboxamide
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Overview
Description
N-(3-(benzo[d][1,3]dioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl)furan-2-carboxamide is a complex organic compound that has garnered interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzo[d][1,3]dioxole moiety, a chromenone core, and a furan carboxamide group, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS).
Synthesis of the chromenone core: The chromenone core can be synthesized via a Pd-catalyzed C-N cross-coupling reaction.
Coupling with furan carboxamide: The final step involves coupling the synthesized benzo[d][1,3]dioxole and chromenone intermediates with furan-2-carboxamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-(benzo[d][1,3]dioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.
Biological Research: It is used in the study of cell cycle regulation and apoptosis due to its effects on cellular pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl)furan-2-carboxamide involves its interaction with molecular targets such as tubulin, leading to the inhibition of microtubule polymerization . This results in cell cycle arrest at the S phase and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have shown similar anticancer activities.
Substituted cinnamides: These compounds possess a benzo[d][1,3]dioxole group and exhibit various biological activities, including anti-inflammatory and antimicrobial properties.
Uniqueness
N-(3-(benzo[d][1,3]dioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl)furan-2-carboxamide is unique due to its combination of structural motifs, which contribute to its diverse chemical reactivity and biological activities. Its ability to target tubulin and induce apoptosis sets it apart from other similar compounds.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO6/c1-12-4-2-5-14-19(24)18(13-7-8-15-17(10-13)28-11-27-15)22(29-20(12)14)23-21(25)16-6-3-9-26-16/h2-10H,11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBLYIOCWZPNRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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